Sortin1

描述

Structure

3D Structure

属性

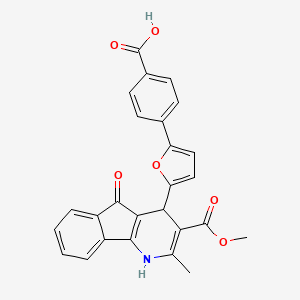

IUPAC Name |

4-[5-(3-methoxycarbonyl-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridin-4-yl)furan-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO6/c1-13-20(26(31)32-2)21(22-23(27-13)16-5-3-4-6-17(16)24(22)28)19-12-11-18(33-19)14-7-9-15(10-8-14)25(29)30/h3-12,21,27H,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEXVHYWWUXESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

discovery and characterization of Sortin1

An In-depth Technical Guide to the Discovery and Characterization of Sortin1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small molecule inhibitor identified through a chemical genomics screen that specifically disrupts protein trafficking to the vacuole in yeast and plants. Its discovery provided a valuable tool for studying vacuolar biogenesis and protein sorting, processes that are essential for cellular function and viability. This technical guide provides a comprehensive overview of the , including detailed experimental protocols, quantitative data on its effects, and diagrams illustrating its discovery workflow and proposed mechanism of action. This information is intended to serve as a valuable resource for researchers in cell biology, chemical genetics, and drug discovery who are interested in the study of endomembrane trafficking and the development of novel molecular probes.

Discovery of this compound

This compound was identified from a chemical genomics screen of 4,800 diverse small molecules. The screen was designed to find compounds that disrupt the trafficking of proteins to the vacuole in the yeast Saccharomyces cerevisiae. Specifically, the screen identified molecules that caused the secretion of carboxypeptidase Y (CPY), a protein that is normally localized to the vacuole[1][2][3]. Out of the initial library, 14 compounds, named "sorting inhibitors" or "Sortins," were found to induce CPY secretion in yeast[1][2][3]. This compound was one of the most potent of these compounds and was selected for further characterization in the model plant Arabidopsis thaliana[1][2][3].

Experimental Protocols

1.1. Yeast Three-Hybrid Screen for Identifying Sorting Inhibitors

This protocol is a generalized representation of the chemical genomics screen used to identify this compound.

-

Yeast Strain: A Saccharomyces cerevisiae strain engineered to report on the mislocalization of a vacuolar protein is used. A common strategy is to use a strain that expresses a fusion protein of a vacuolar targeting signal and a reporter enzyme, where the secretion of the fusion protein can be easily detected. For the discovery of this compound, the endpoint was the secretion of the endogenous vacuolar protein carboxypeptidase Y (CPY)[1][2][3].

-

Chemical Library: A library of diverse small molecules is screened. For the discovery of this compound, a library of 4,800 compounds was used[1][2][3].

-

Screening Procedure:

-

Yeast cells are grown in multi-well plates in liquid media.

-

Each well is treated with a different compound from the chemical library at a defined concentration.

-

The cells are incubated for a period to allow for an effect on protein trafficking.

-

The culture supernatant is then assayed for the presence of the secreted reporter protein (e.g., CPY).

-

Hits are identified as compounds that cause a significant increase in the secretion of the reporter protein compared to untreated controls.

-

-

Hit Validation: Positive hits are re-tested to confirm their activity and to rule out artifacts. This may involve dose-response curves and secondary assays to assess cell viability and the specificity of the effect.

Diagram: Discovery Workflow of this compound

Caption: Workflow for the discovery of this compound.

Characterization of this compound's Effects

This compound was found to induce reversible defects in vacuole biogenesis and root development in Arabidopsis seedlings[1][2][3]. Further studies revealed that this compound causes the mislocalization and secretion of vacuolar proteins, such as the plant carboxypeptidase Y (AtCPY), in both Arabidopsis cell cultures and whole plants[1][3]. Interestingly, this compound does not appear to affect the general secretory pathway, as the morphology of the Golgi apparatus remains intact in treated cells[1]. This specificity makes this compound a valuable tool for dissecting the machinery of vacuolar protein sorting.

Quantitative Data

| Parameter | Organism/System | Value/Effect | Reference |

| Effective Concentration | Arabidopsis thaliana seedlings | 57 µM for observing defects in vacuole biogenesis and protein secretion. | [1][3] |

| Anthocyanin Accumulation | Arabidopsis thaliana seedlings | Significant reduction in vacuolar anthocyanin accumulation at 57 µM. | [4] |

| Root Growth Inhibition | Arabidopsis thaliana seedlings | Dose-dependent inhibition of primary root growth. | [4] |

| Root Hair Elongation | Arabidopsis thaliana seedlings | Inhibition of root hair elongation. | [4] |

Note: IC50 values for specific processes have not been explicitly reported in the reviewed literature.

Experimental Protocols

2.1. Analysis of Protein Secretion in Arabidopsis Cell Culture

-

Cell Culture: Arabidopsis thaliana suspension cells are grown in standard liquid media.

-

Treatment: this compound is added to the cell culture at the desired concentration (e.g., 57 µM) from a stock solution (typically in DMSO). A vehicle control (DMSO alone) is run in parallel.

-

Sample Collection: At various time points after treatment, the culture medium is collected and centrifuged to remove cells.

-

Protein Analysis:

-

The proteins in the collected medium are concentrated, for example, by trichloroacetic acid (TCA) precipitation.

-

The concentrated protein samples are separated by SDS-PAGE.

-

Secreted proteins of interest (e.g., AtCPY) are detected by Western blotting using specific antibodies[3].

-

2.2. Analysis of Vacuolar Morphology and Flavonoid Accumulation in Arabidopsis Seedlings

-

Plant Growth: Arabidopsis thaliana seeds are surface-sterilized and germinated on solid agar medium.

-

Treatment: Seedlings are grown on medium containing this compound at various concentrations. For anthocyanin accumulation studies, seedlings can be grown under conditions that induce anthocyanin production (e.g., high light and/or low nitrogen)[4].

-

Microscopy: Vacuolar morphology can be observed using light microscopy. Specific vacuolar markers, such as fluorescently tagged tonoplast intrinsic proteins (TIPs), can be used for more detailed analysis with confocal microscopy.

-

Flavonoid Quantification:

-

Anthocyanins can be extracted from seedlings with an acidified methanol solution.

-

The absorbance of the extract is measured spectrophotometrically to quantify the anthocyanin content[4].

-

For a more detailed analysis of different flavonoids, liquid chromatography-mass spectrometry (LC-MS) can be used[4].

-

Mechanism of Action of this compound

The precise molecular target of this compound remains to be identified. However, studies have provided insights into its mode of action. This compound appears to act specifically on the vacuolar trafficking pathway without disrupting the overall structure of the endomembrane system, such as the Golgi apparatus[1].

Further research has revealed a link between this compound's effects and cellular redox status. This compound was found to mimic the effects of buthionine sulfoximine (BSO), an inhibitor of glutathione biosynthesis, suggesting that this compound may act by inducing oxidative stress[4][5]. This is supported by the observation that this compound alters the vacuolar accumulation of flavonoids, which are known to be involved in antioxidant responses and are transported into the vacuole, in some cases via glutathione S-conjugate pumps (ABC transporters)[5]. Structure-activity relationship (SAR) studies have also been conducted to identify the chemical moieties of this compound responsible for its biological activity[5].

Diagram: Proposed Mechanism of this compound Action

Caption: Proposed mechanism of this compound's effect on vacuolar protein trafficking.

Conclusion and Future Perspectives

This compound is a pioneering chemical tool that has significantly contributed to our understanding of vacuolar protein sorting in plants. Its discovery through a yeast-based chemical genomics screen highlights the power of this approach for identifying novel probes for fundamental cellular processes. While its precise molecular target is still unknown, the characterization of its effects on vacuolar trafficking and its link to oxidative stress provide a foundation for future investigations. The identification of this compound-hypersensitive mutants opens avenues for genetically dissecting the pathways affected by this compound[5]. For drug development professionals, the story of this compound serves as a case study in the discovery and characterization of small molecules that modulate specific cellular trafficking pathways, which can be a valuable strategy for identifying novel therapeutic targets and agents. Future work will likely focus on identifying the direct binding partner(s) of this compound, which will be crucial for a complete understanding of its mechanism of action and for its further development as a specific molecular probe.

References

- 1. pnas.org [pnas.org]

- 2. Sorting inhibitors (Sortins): Chemical compounds to study vacuolar sorting in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sorting inhibitors (Sortins): Chemical compounds to study vacuolar sorting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound-hypersensitive mutants link vacuolar-trafficking defects and flavonoid metabolism in Arabidopsis vegetative tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The "Sortin1" Effect: A Technical Guide to Modulating Carboxypeptidase Y Secretion via Vps10p/Sortilin Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the "Sortin1" effect, a term we will use to describe the induced secretion of Carboxypeptidase Y (CPY) through the inhibition of the Vps10p/Sortilin family of protein sorting receptors by small molecules. This document details the underlying biological pathways, experimental protocols for quantifying this effect, and presents available data on the impact of small-molecule inhibitors.

Introduction: The Vps10p/Sortilin Sorting Pathway and CPY Trafficking

In eukaryotic cells, the proper localization of proteins is crucial for their function. Carboxypeptidase Y (CPY), a soluble vacuolar hydrolase in yeast (Saccharomyces cerevisiae), is a well-established model protein for studying protein trafficking pathways. Under normal conditions, CPY is synthesized in the endoplasmic reticulum, transits through the Golgi apparatus, and is then sorted to the vacuole (the yeast equivalent of the lysosome) for its function in protein degradation.[1]

This sorting process is mediated by the Vps10p receptor, a type I transmembrane protein that resides primarily in the late-Golgi.[1] Vps10p recognizes a specific sorting signal on proCPY, the precursor form of CPY, and diverts it from the secretory pathway towards the vacuole via a prevacuolar/endosomal compartment.[1] The mammalian homolog of Vps10p is Sortilin, which performs analogous functions in sorting a variety of proteins.

Disruption of the Vps10p-proCPY interaction, either through genetic mutation of VPS10 or through external factors, leads to the missorting and subsequent secretion of proCPY out of the cell. This phenomenon forms the basis of the "this compound" effect, where a small molecule inhibitor binds to Vps10p/Sortilin, preventing it from binding to proCPY and thereby inducing its secretion.

Quantitative Analysis of this compound-Induced CPY Secretion

While the specific term "this compound" does not appear in published literature, the concept of using small molecules to inhibit Vps10p/Sortilin function and induce CPY secretion is a subject of research. Although specific dose-response data for a compound named "this compound" is not available, we can infer the expected quantitative effects from studies on vps10 mutant yeast strains, which mimic the action of a potent inhibitor.

| Condition | Intracellular CPY (% of total) | Secreted CPY (% of total) | Reference |

| Wild-Type Yeast | >95% | <5% | Inferred from multiple sources |

| vps10Δ (null mutant) | <10% | >90% | [1] |

| Putative "this compound" (High Conc.) | Low | High | Hypothetical based on vps10Δ |

| Putative "this compound" (Low Conc.) | Intermediate | Intermediate | Hypothetical dose-response |

This table summarizes the expected distribution of Carboxypeptidase Y (CPY) in wild-type yeast, a vps10 null mutant, and the hypothetical effect of a Vps10p inhibitor ("this compound"). The data for the vps10Δ mutant provides a benchmark for the maximum expected CPY secretion upon complete inhibition of the sorting receptor.

Experimental Protocols

To investigate the "this compound" effect and identify or characterize small-molecule inhibitors of Vps10p/Sortilin, a variety of experimental approaches can be employed in Saccharomyces cerevisiae.

High-Throughput Screening for CPY Secretion Inhibitors (Colony Blot Assay)

This method is suitable for screening large libraries of small molecules to identify compounds that induce CPY secretion.

Principle: Yeast colonies are grown on a nitrocellulose membrane. Secreted CPY is captured by the membrane and detected by immunoblotting.

Protocol:

-

Yeast Strain: Use a wild-type Saccharomyces cerevisiae strain (e.g., BY4741).

-

Culture Preparation: Grow yeast in appropriate liquid medium overnight.

-

Plating: Spot the yeast culture onto a master plate.

-

Replica Plating: Replica plate the yeast onto a nitrocellulose membrane placed on an agar plate containing the small-molecule library (each compound at a desired screening concentration).

-

Incubation: Incubate the plates at 30°C for 24-48 hours to allow for colony growth and protein secretion.

-

Cell Lysis: Remove the nitrocellulose membrane and treat it with lytic enzymes (e.g., zymolyase) to break open the yeast cells attached to the membrane, which will serve as a loading control.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against CPY overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Colonies that secrete CPY will produce a halo of signal around them.

Quantitative Analysis of CPY Secretion (Pulse-Chase and Immunoprecipitation)

This method allows for the quantitative measurement of the rate of CPY secretion in response to a small molecule.

Principle: Cells are metabolically labeled with a radioactive amino acid for a short period ("pulse") and then transferred to a medium with an excess of unlabeled amino acids ("chase"). At different time points during the chase, intracellular and extracellular CPY are immunoprecipitated and analyzed by SDS-PAGE and autoradiography.

Protocol:

-

Yeast Culture: Grow yeast cells to mid-log phase in a synthetic medium lacking methionine and cysteine.

-

Small Molecule Treatment: Add the "this compound" compound at the desired concentration and incubate for a predetermined time.

-

Pulse Labeling: Add a radioactive amino acid mixture (e.g., 35S-methionine/cysteine) to the culture and incubate for 5-10 minutes.

-

Chase: Pellet the cells and resuspend them in a chase medium containing an excess of non-radioactive methionine and cysteine.

-

Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cell culture.

-

Fractionation: Separate the cells (intracellular fraction) from the culture medium (extracellular fraction) by centrifugation.

-

Lysis and Immunoprecipitation: Lyse the cells to obtain the intracellular protein extract. Perform immunoprecipitation for CPY from both the intracellular and extracellular fractions using an anti-CPY antibody.

-

SDS-PAGE and Autoradiography: Analyze the immunoprecipitated proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled CPY.

-

Quantification: Quantify the band intensities to determine the percentage of CPY secreted at each time point.

Enzymatic Assay of Secreted CPY Activity

This method provides a functional readout of the amount of active CPY secreted into the medium.

Principle: The enzymatic activity of secreted CPY in the culture medium is measured using a chromogenic substrate.

Protocol:

-

Yeast Culture and Treatment: Grow yeast cells in the presence of the "this compound" compound as described above.

-

Sample Collection: Pellet the cells and collect the culture supernatant.

-

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., MES buffer, pH 6.5) and a CPY substrate (e.g., N-benzoyl-L-tyrosine p-nitroanilide or N-carbobenzoxy-L-phenylalanyl-L-leucine).

-

Add a defined volume of the culture supernatant to the reaction mixture.

-

Incubate at the optimal temperature for CPY activity (e.g., 25-37°C).

-

Measure the change in absorbance over time at the appropriate wavelength for the specific substrate using a spectrophotometer.

-

-

Data Analysis: Calculate the rate of substrate hydrolysis, which is proportional to the amount of active CPY in the supernatant.

Signaling Pathways and Experimental Workflows

The "this compound" effect is a direct consequence of the disruption of the Vps10p-mediated sorting pathway. The following diagrams illustrate the key pathways and experimental workflows.

Caption: CPY Trafficking and the "this compound" Effect.

Caption: Experimental Workflow for "this compound" Characterization.

Conclusion

The "this compound" effect, representing the small-molecule-induced secretion of CPY via inhibition of the Vps10p/Sortilin sorting receptor, provides a powerful tool for studying protein trafficking and for the discovery of novel therapeutic agents. The experimental protocols detailed in this guide offer a comprehensive framework for identifying and characterizing such molecules. Further research to identify specific and potent "this compound" compounds will be invaluable for dissecting the intricacies of the Vps10p/Sortilin pathway and for developing new strategies to modulate cellular secretion processes in various disease contexts.

References

Navigating the Sortilin1 Interactome: A Technical Guide to Target Identification

For Researchers, Scientists, and Drug Development Professionals

Sortilin1 (SORT1) has emerged as a critical player in a multitude of physiological and pathological processes, ranging from neuronal cell death and survival to lipid metabolism and cancer progression.[1][2] This multifaceted involvement has positioned SORT1 as a compelling therapeutic target.[3][4] Identifying the molecular partners and downstream effectors of SORT1 is paramount to understanding its function and developing targeted therapies. This in-depth technical guide provides an overview of the core strategies and experimental protocols for identifying SORT1 targets, supplemented with quantitative data and visual workflows to aid in experimental design and data interpretation.

Core Strategies for Sortilin1 Target Identification

Several robust methodologies are employed to elucidate the SORT1 interactome. These can be broadly categorized into in vitro and in vivo approaches that identify direct and proximal interacting partners.

1. Co-immunoprecipitation followed by Mass Spectrometry (Co-IP/MS): This widely used technique is designed to isolate and identify proteins that are in a complex with a specific "bait" protein, in this case, SORT1. The principle relies on using an antibody to capture SORT1 from a cell lysate, thereby "co-precipitating" any proteins that are bound to it. These interacting proteins are then identified by mass spectrometry.

2. Yeast Two-Hybrid (Y2H) Screening: Y2H is a powerful genetic method to discover binary protein-protein interactions. In this system, the SORT1 protein (bait) is fused to a DNA-binding domain (DBD) of a transcription factor, and a library of potential interacting proteins (prey) is fused to the transcription factor's activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor's function and activating a reporter gene, allowing for the identification of the interacting prey protein.

3. Proximity-Dependent Biotinylation (BioID): BioID is an innovative technique that identifies both direct and proximal protein interactions in a cellular context.[5] SORT1 is fused to a promiscuous biotin ligase (such as BirA* or TurboID) which, upon the addition of biotin, biotinylates proteins within a close radius (typically ~10-15 nm).[6] These biotinylated proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry.[5] This method is particularly useful for identifying transient or weak interactions that may be missed by Co-IP.[6]

4. Chemical Proteomics: This approach utilizes small molecule probes to identify the targets of bioactive compounds or to map the binding sites of known ligands on a proteome-wide scale.[7] For SORT1, this could involve designing a photo-affinity probe based on a known ligand.[8][9] This probe would bind to SORT1 and, upon UV irradiation, form a covalent bond.[8][9] The SORT1-probe complex can then be isolated and analyzed to confirm the interaction and potentially identify other off-target interactions.

Quantitative Data on Sortilin1 Interactions and Expression

Understanding the affinity of protein-protein interactions and the expression levels of SORT1 in different tissues is crucial for contextualizing experimental results and prioritizing targets.

Table 1: High-Affinity Interaction Partners of Human Sortilin1

| Interacting Protein | Gene Name | UniProt ID | Degree of Interaction (Number of Hydrogen Bonds at 10Å) |

| Insulin-like growth factor 2 receptor | IGF2R | P11717 | High |

| Tropomyosin receptor kinase B | NTRK2 | Q16620 | High |

| Progranulin | GRN | P28799 | High |

| Gamma-adaptin ear-containing ARF-binding protein 1 | GGA1 | Q9Y2V3 | High |

Data adapted from a study analyzing the protein-protein interaction network of human SORT1 using the STRING database and Chimera software. The degree of interaction is represented by the number of hydrogen bonds formed between SORT1 and its network proteins at a 10 Armstrong bond distance.[10][11][12]

Table 2: Quantitative Protein Expression of Sortilin1 in Human Tissues

| Tissue/Cell Type | Expression Level (Scale: Green to Red = High to Low) |

| Brain | High |

| Kidneys | High |

| Skin | High |

| Colon | High |

| Placenta | High |

| Endocrine glands | High |

| Testis (epididymis) | High |

| Adipocytes | High |

| Specialized epithelial cells | High |

| Monocytes | High |

| Cardiomyocytes | High |

| Thyroid glandular cells | High |

This table summarizes the quantitative protein expression of SORT1 in various human tissues and cell types. The data is presented as a heatmap scale from high (green) to low (red) expression.[10][13]

Key Signaling Pathways Involving Sortilin1

SORT1 is a central node in several critical signaling pathways. Understanding these pathways is essential for deciphering the functional consequences of SORT1-target interactions.

Neurotrophin Signaling

Sortilin acts as a co-receptor with p75NTR for proneurotrophins (e.g., proNGF and proBDNF), mediating signals that can lead to apoptosis.[14][15] Conversely, it can also interact with Trk receptors to facilitate the anterograde transport and signaling of mature neurotrophins, promoting neuronal survival and differentiation.[16]

Caption: Sortilin1's dual role in neurotrophin signaling pathways.

VLDL Secretion and Lipid Metabolism

In hepatocytes, Sortilin1 plays a complex and debated role in Very Low-Density Lipoprotein (VLDL) secretion. It can traffic apolipoprotein B-100 (apoB-100)-containing lipoproteins towards either the secretory pathway or the lysosome for degradation, thereby influencing plasma lipid levels.[2]

Caption: Models of Sortilin1-mediated VLDL trafficking in hepatocytes.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited. These protocols are intended as a guide and may require optimization based on the specific cell type and experimental conditions.

Co-immunoprecipitation (Co-IP) of SORT1 and Interacting Proteins

This protocol outlines the steps for immunoprecipitating endogenous SORT1 and its binding partners from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer such as 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Anti-SORT1 antibody (validated for immunoprecipitation).

-

Isotype control IgG antibody.

-

Protein A/G magnetic beads or agarose resin.

-

Wash buffer (e.g., cell lysis buffer with lower detergent concentration or PBS with 0.1% Tween-20).

-

Elution buffer (e.g., 0.1 M glycine-HCl pH 2.5 or SDS-PAGE sample buffer).

-

Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5).

Procedure:

-

Cell Lysis:

-

Culture cells to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new pre-chilled tube. This is the protein extract.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add protein A/G beads to the protein extract and incubate for 1 hour at 4°C with gentle rotation.

-

Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-SORT1 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add pre-washed protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution:

-

To elute the protein complexes, add elution buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.

-

Pellet the beads and collect the supernatant containing the eluted proteins. If using an acidic elution buffer, neutralize the eluate immediately by adding neutralization buffer.

-

Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the proteins for subsequent Western blot analysis.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the presence of SORT1 and potential interacting partners.

-

For identification of novel interactors, the entire eluate can be subjected to in-solution or in-gel trypsin digestion followed by LC-MS/MS analysis.

-

Yeast Two-Hybrid (Y2H) Screen with SORT1 as Bait

This protocol describes a general workflow for performing a Y2H screen to identify proteins that interact with SORT1.[17]

Materials:

-

Yeast strains of opposite mating types (e.g., MATa and MATα).

-

Bait plasmid (e.g., pGBKT7) and prey library plasmid (e.g., pGADT7).

-

Appropriate yeast media (YPD, SD dropout media).

-

Reagents for yeast transformation (e.g., PEG/LiAc).

Procedure:

-

Bait Plasmid Construction and Validation:

-

Clone the coding sequence of human SORT1 (or a specific domain) in-frame with the DNA-binding domain (e.g., GAL4-DBD) in the bait plasmid.

-

Transform the bait plasmid into a MATa yeast strain.

-

Confirm the expression of the bait protein by Western blot.

-

Test for auto-activation of the reporter genes by plating the bait-containing yeast on selective media. The bait should not activate the reporters on its own.

-

-

Y2H Library Screening:

-

Transform a prey library (a collection of cDNAs from a relevant tissue or cell type fused to the GAL4 activation domain) into a MATα yeast strain.

-

Mate the bait-containing MATa strain with the prey library-containing MATα strain by mixing the cultures and plating on YPD media.

-

Select for diploid yeast that contain both the bait and prey plasmids by plating on double dropout media (e.g., SD/-Leu/-Trp).

-

Replica-plate the diploid yeast onto higher stringency selective media (e.g., SD/-Leu/-Trp/-His/-Ade) to screen for interactions that activate the reporter genes.

-

-

Identification and Validation of Positive Interactions:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the prey plasmid inserts to identify the potential interacting proteins.

-

Validate the interactions by re-transforming the identified prey plasmid with the bait plasmid into fresh yeast and re-testing for reporter gene activation.

-

Further validation can be performed using orthogonal methods such as Co-IP or in vitro binding assays.

-

Proximity-Dependent Biotinylation (BioID) using a SORT1-Fusion Protein

This protocol provides a framework for identifying proximal and interacting proteins of SORT1 in living cells.

Materials:

-

Expression vector for fusing SORT1 to a promiscuous biotin ligase (e.g., pcDNA3.1-myc-BioID2).

-

Cell line of interest.

-

D-biotin.

-

Lysis buffer (e.g., RIPA buffer).

-

Streptavidin-coated magnetic beads.

-

Wash buffers of increasing stringency.

-

Elution buffer (e.g., SDS-PAGE sample buffer containing excess biotin).

Procedure:

-

Generation of a Stable Cell Line:

-

Clone the SORT1 cDNA in-frame with the biotin ligase in the expression vector.

-

Transfect the construct into the chosen cell line and select for stable expression.

-

Verify the expression and correct subcellular localization of the SORT1-BioID fusion protein by immunofluorescence and Western blotting.

-

-

Biotin Labeling:

-

Culture the stable cell line expressing the SORT1-BioID fusion protein and a control cell line (expressing the BioID tag alone).

-

Supplement the culture medium with D-biotin (typically 50 µM) and incubate for 16-24 hours.

-

-

Cell Lysis and Protein Solubilization:

-

Wash the cells with PBS.

-

Lyse the cells in a strong lysis buffer (e.g., RIPA buffer) to solubilize proteins.

-

Sonicate the lysate to shear DNA and reduce viscosity.

-

Clarify the lysate by centrifugation.

-

-

Affinity Capture of Biotinylated Proteins:

-

Incubate the cleared lysate with streptavidin-coated beads overnight at 4°C.

-

Collect the beads and wash them extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer supplemented with excess free biotin.

-

Analyze the eluate by Western blotting with a streptavidin-HRP conjugate to visualize the pattern of biotinylated proteins.

-

For protein identification, perform on-bead trypsin digestion followed by LC-MS/MS analysis.

-

Chemical Proteomics for SORT1 Ligand Discovery

This protocol outlines a general workflow for a photoaffinity labeling-based chemical proteomics experiment to identify targets of a small molecule that binds to SORT1.

Materials:

-

A photoaffinity probe derived from a known SORT1 ligand, containing a photoreactive group (e.g., diazirine or benzophenone) and a tag for enrichment (e.g., alkyne or biotin).

-

Live cells or cell lysates.

-

UV light source (e.g., 365 nm).

-

Reagents for click chemistry (if using an alkyne-tagged probe) or streptavidin beads (for a biotin-tagged probe).

Procedure:

-

Probe Treatment and Photo-crosslinking:

-

Treat live cells or cell lysates with the photoaffinity probe for a defined period.

-

As a control, include a competition experiment where the cells/lysate are pre-incubated with an excess of the parent compound before adding the probe.

-

Irradiate the samples with UV light to induce covalent crosslinking of the probe to its binding partners.

-

-

Cell Lysis and Protein Extraction (for live-cell experiments):

-

Following irradiation, lyse the cells and prepare a protein extract as described in the Co-IP protocol.

-

-

Enrichment of Probe-labeled Proteins:

-

If using an alkyne-tagged probe, perform a click chemistry reaction to attach a biotin tag.

-

Enrich the biotinylated proteins using streptavidin beads.

-

Wash the beads extensively to remove non-labeled proteins.

-

-

Elution and Identification:

-

Elute the captured proteins from the beads.

-

Identify the proteins by LC-MS/MS.

-

-

Data Analysis:

-

Compare the proteins identified in the probe-treated sample with those from the competition control. Proteins that are significantly less abundant in the competition sample are considered specific targets of the probe.

-

By employing these strategies and protocols, researchers can effectively dissect the complex interaction network of Sortilin1, paving the way for a deeper understanding of its biological functions and the development of novel therapeutic interventions.

References

- 1. Sortilin enhances secretion of apolipoprotein(a) through effects on apolipoprotein B secretion and promotes uptake of lipoprotein(a) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. An Allosteric Binding Site on Sortilin Regulates the Trafficking of VLDL, PCSK9 and LDLR in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 7. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Network Proteins of Human Sortilin1, Its Expression and Targetability Using Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Sortilin 1 - Wikipedia [en.wikipedia.org]

- 15. research.edgehill.ac.uk [research.edgehill.ac.uk]

- 16. Sortilin associates with Trk receptors to enhance anterograde transport and signaling by neurotrophins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bitesizebio.com [bitesizebio.com]

Methodological & Application

Application Notes and Protocol: Preparation of Sortin1 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and use of Sortin1 stock solutions in Dimethyl Sulfoxide (DMSO). This compound is a chemical inhibitor of vacuolar protein sorting, targeting molecules like carboxypeptidase Y, making it a valuable tool for studying vacuolar trafficking in yeast and plants.[1][2] Proper preparation and handling of this compound solutions are critical for ensuring experimental reproducibility and accuracy. This guide includes physicochemical data, step-by-step protocols for stock and working solutions, storage recommendations, and a diagram of the experimental workflow.

Physicochemical Properties and Storage

This compound is an orange to red solid compound.[1] Understanding its properties is essential for accurate stock solution preparation.

Table 1: Physicochemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₁₉NO₆ |

| Molecular Weight | 441.43 g/mol [1] |

| CAS Number | 503837-98-7[1] |

| Appearance | Orange to red solid[1] |

| Solubility in DMSO | 100 mg/mL (226.54 mM)[1] |

Note: Dissolution in DMSO may require ultrasonication to achieve maximum solubility.[1]

Proper storage is crucial to maintain the stability and efficacy of this compound.

Table 2: Recommended Storage Conditions for this compound

| Format | Storage Temperature | Shelf Life |

|---|---|---|

| Powder | -20°C | 3 years[3] |

| 4°C | 2 years[3] | |

| In DMSO (Stock Solution) | -80°C | 2 years[1] |

To avoid degradation, it is highly recommended to aliquot the stock solution into single-use volumes and avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes (pyrogen-free and nuclease-free)[5]

-

Sterile, nuclease-free pipette tips[5]

-

Vortex mixer

-

Ultrasonic bath (optional, for aiding dissolution)[1]

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Workflow for Stock Solution Preparation

References

Application Notes and Protocols for Sortin1 Treatment of Arabidopsis Suspension Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sortin1 is a small molecule inhibitor that has been identified as a valuable tool for studying vacuolar trafficking and biogenesis in plants.[1][2] It disrupts the transport of specific proteins to the vacuole, causing them to be secreted from the cell instead.[1] This characteristic makes this compound a powerful chemical probe for dissecting the molecular machinery governing protein sorting and for identifying novel components of the vacuolar transport pathway. Mechanistically, this compound has been shown to mimic the effects of glutathione inhibitors and to interfere with the vacuolar accumulation of flavonoids, potentially by affecting ABC transporters located on the vacuolar membrane.[2] These application notes provide detailed protocols for the treatment of Arabidopsis thaliana suspension cells with this compound, along with methods for assessing its effects on protein secretion and cell viability.

Data Presentation

The following table summarizes quantitative data regarding the effects of this compound treatment on Arabidopsis.

| Parameter | Species/System | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| Protein Secretion | Arabidopsis suspension cells | 57 µM | 3 - 24 hours | Induces secretion of the precursor form of carboxypeptidase Y (AtCPY).[1] | --INVALID-LINK-- |

| Vacuole Biogenesis & Root Development | Arabidopsis seedlings | 100 mg/L (approximately 227 µM) | Not specified | Induces reversible defects in vacuole biogenesis and root development.[3] | --INVALID-LINK-- |

| Cell Viability | Arabidopsis suspension cells | 57 µM | 16 hours | Cells remain viable, as determined by fluorescein-diacetate staining.[4] | --INVALID-LINK-- |

| Anthocyanin Accumulation | Arabidopsis seedlings | 10 - 57 µM | 24 hours | Significantly reduces the vacuolar accumulation of pigmented anthocyanins.[5] | --INVALID-LINK-- |

Experimental Protocols

Preparation and Maintenance of Arabidopsis thaliana Suspension Cell Cultures

A stable and healthy Arabidopsis cell suspension culture is essential for reproducible results. The following protocol is a general guideline for establishing and maintaining these cultures.

Materials:

-

Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

-

Callus Induction Medium (CIM): Murashige and Skoog (MS) medium with vitamins, 3% (w/v) sucrose, 0.8% (w/v) plant agar, 0.5 µg/mL 2,4-Dichlorophenoxyacetic acid (2,4-D), and 0.25 µg/mL 6-Benzylaminopurine (BAP).[6]

-

Liquid Suspension Culture Medium: MS medium with vitamins, 3% (w/v) sucrose, 0.5 µg/mL 2,4-D, and 0.25 µg/mL BAP. The sucrose concentration can be gradually reduced to stimulate photosynthetic activity if desired.[6]

-

Sterile flasks (e.g., 125 mL or 250 mL Erlenmeyer flasks)

-

Orbital shaker

Protocol:

-

Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 10% (v/v) commercial bleach solution containing a drop of Tween-20. Rinse the seeds 3-5 times with sterile distilled water.

-

Callus Induction: Plate the sterilized seeds on solid CIM. Incubate in the dark at 22-25°C. Greenish, friable callus will form, typically from the hypocotyl, within 3-4 weeks.[6][7]

-

Initiation of Suspension Culture: Transfer a small amount of healthy, friable callus (approximately 1-2 g) into a 125 mL flask containing 25-30 mL of liquid suspension culture medium.[7]

-

Maintenance: Place the flasks on an orbital shaker at 120-130 rpm at 22-25°C, either in the dark or under a 16h light/8h dark photoperiod.[8][9]

-

Subculturing: Subculture the cells weekly by transferring approximately 5-10 mL of the existing culture into 50 mL of fresh liquid medium.[9]

This compound Treatment of Arabidopsis Suspension Cells

This protocol details the application of this compound to established Arabidopsis cell suspension cultures to study its effects on protein secretion.

Materials:

-

Healthy, mid-log phase Arabidopsis suspension cell culture

-

This compound (stock solution prepared in DMSO)

-

DMSO (vehicle control)

-

Sterile flasks

-

Micropipettes and sterile tips

Protocol:

-

Prepare this compound Stock: Prepare a concentrated stock solution of this compound in DMSO. For example, a 10 mM stock can be prepared for easy dilution.

-

Cell Culture Aliquoting: Allow the cell suspension to settle, and then gently remove the majority of the old medium. Resuspend the cells in a known volume of fresh liquid medium. Aliquot the desired volume of the cell suspension into sterile flasks.

-

This compound Treatment: Add this compound stock solution to the cell cultures to achieve the desired final concentration (e.g., 57 µM).[1] For the control flask, add an equivalent volume of DMSO.

-

Incubation: Return the flasks to the orbital shaker and incubate under the standard growth conditions for the desired duration (e.g., 3 to 24 hours).[1]

-

Sample Collection: After the incubation period, separate the cells from the medium by centrifugation or filtration. The supernatant (medium) can be analyzed for secreted proteins, and the cell pellet can be used for viability assays or protein extraction.

Analysis of Protein Secretion

A common method to assess the effect of this compound is to monitor the secretion of the vacuolar protein carboxypeptidase Y (CPY).

Materials:

-

Trichloroacetic acid (TCA)

-

Acetone

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Anti-CPY antibody

Protocol:

-

Protein Precipitation from Medium: To concentrate the secreted proteins, add TCA to the collected culture medium to a final concentration of 10% (w/v). Incubate on ice for at least 30 minutes.

-

Pellet and Wash: Centrifuge at high speed (e.g., >10,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins. Discard the supernatant and wash the pellet with cold acetone.

-

Resuspension: Air-dry the pellet and resuspend it in a suitable sample buffer for SDS-PAGE.

-

Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an anti-CPY antibody to detect the presence of the secreted CPY precursor. An increase in the precursor form of CPY in the medium of this compound-treated cells compared to the control indicates a disruption in vacuolar trafficking.[1]

Cell Viability Assay

It is crucial to ensure that the observed effects of this compound are not due to general toxicity. A fluorescein diacetate (FDA) staining assay can be used to assess cell viability.

Materials:

-

Fluorescein diacetate (FDA) stock solution (1 mg/mL in acetone)

-

Microscope with fluorescence capabilities

Protocol:

-

Staining: Add a small volume of FDA stock solution to a sample of the cell suspension (final concentration of 1-5 µg/mL).

-

Incubation: Incubate for 5-10 minutes at room temperature.

-

Observation: Observe the cells under a fluorescence microscope. Viable cells with intact plasma membranes will hydrolyze the non-fluorescent FDA into fluorescein, a green fluorescent compound, and will appear bright green.[4] Dead cells will not fluoresce. Compare the proportion of viable cells in the this compound-treated and control cultures.

Visualizations

Caption: Experimental workflow for this compound treatment of Arabidopsis suspension cells.

Caption: Putative mechanism of this compound action on vacuolar protein trafficking.

References

- 1. pnas.org [pnas.org]

- 2. This compound-hypersensitive mutants link vacuolar-trafficking defects and flavonoid metabolism in Arabidopsis vegetative tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Sorting inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A Rapid and Efficient Method to Obtain Photosynthetic Cell Suspension Cultures of Arabidopsis thaliana [frontiersin.org]

- 7. arabidopsis.org [arabidopsis.org]

- 8. abrc.osu.edu [abrc.osu.edu]

- 9. Arabidopsis cell suspension and root liquid culture [ivaan.com]

Application Notes and Protocols: Quantitative Analysis of Sortilin 1-Induced Protein Secretion

For Researchers, Scientists, and Drug Development Professionals

Application Note: Understanding the Role of Sortilin 1 in Protein Secretion

Sortilin 1 (encoded by the SORT1 gene) is a multi-ligand type I membrane glycoprotein belonging to the vacuolar protein sorting 10 protein (Vps10p) family of sorting receptors. It is a critical component of the cellular trafficking machinery, primarily localized in the trans-Golgi network (TGN), where it sorts a wide variety of protein cargo to different cellular destinations, including endosomes, lysosomes, and the plasma membrane for secretion[1][2].

The function of Sortilin 1 in protein secretion is complex and often appears contradictory, as it can either enhance or inhibit the secretion of specific proteins depending on the cellular context, the nature of the cargo, and its interacting partners[2][3]. For some proteins, such as proprotein convertase subtilisin/kexin type 9 (PCSK9), Sortilin 1 acts as a chaperone, facilitating their entry into the secretory pathway[3][4]. For other cargo, like apolipoprotein B (ApoB)-containing lipoproteins, it can divert them from the secretory pathway towards lysosomal degradation, thereby reducing their secretion[3][5]. This dual functionality makes Sortilin 1 a compelling target for therapeutic intervention in diseases related to aberrant protein secretion, including cardiovascular and neurodegenerative disorders[6].

Quantitative analysis is paramount to elucidating the precise role of Sortilin 1 in these pathways. Techniques such as stable isotope labeling by amino acids in cell culture (SILAC) combined with mass spectrometry allow for global, unbiased quantification of the entire secretome, revealing how modulating Sortilin 1 levels affects the extracellular proteome[7][8]. These findings can be validated and precisely quantified for specific proteins of interest using targeted immunoassays like ELISA.

Note on Terminology: This document focuses on the protein Sortilin 1 (gene: SORT1). A small molecule named "Sortin1" also exists, which is known to inhibit vacuolar transport in plants. The context of protein secretion in biomedical research overwhelmingly pertains to the Sortilin 1 protein.

Quantitative Data on Sortilin 1-Mediated Protein Secretion

The following table summarizes quantitative findings from studies investigating the effect of Sortilin 1 modulation on the secretion of key proteins.

| Target Protein | Model System | Sortilin 1 Modulation | Observed Effect on Secretion | Reference |

| Apolipoprotein B (ApoB) | Primary Mouse Hepatocytes | Adeno-associated virus (AAV) Overexpression | ~30-50% Decrease in VLDL/ApoB secretion | [5] |

| Apolipoprotein B (ApoB) | Primary Mouse Hepatocytes | siRNA-mediated Knockdown | ~75% Increase in ApoB secretion | [9] |

| Apolipoprotein(a) (Apo(a)) | HepG2 Cells | Plasmid Overexpression | Significant Increase in the rate of Apo(a) secretion | [10] |

| Apolipoprotein(a) (Apo(a)) | HepG2 Cells | siRNA-mediated Knockdown | Significant Decrease in Apo(a) secretion | [10] |

| PCSK9 | Primary Mouse Hepatocytes | Overexpression | Increased plasma PCSK9 levels | [4] |

| PCSK9 | Sort1 Knockout Mice | Gene Knockout | Decreased levels of circulating PCSK9 | [3][4] |

| Sonic Hedgehog (Shh) | CHO Cells | Stable Overexpression | Reduction in ShhN fragment secretion into culture medium | [11][12] |

Signaling Pathways and Experimental Workflows

Sortilin 1-Mediated Protein Trafficking

Sortilin 1 acts as a key decision-maker in the TGN. It binds to specific cargo and directs the transport vesicle to one of several fates. It can traffic cargo to the endo-lysosomal pathway for degradation or sort it into secretory vesicles destined for release from the cell.

References

- 1. Hepatocyte sortilin 1 knockout and treatment with a sortilin 1 inhibitor reduced plasma cholesterol in Western diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sortilin And Lipoprotein Metabolism: Making Sense Out Of Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The hypercholesterolemia-risk gene SORT1 facilitates PCSK9 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatic sortilin regulates both apolipoprotein B secretion and LDL catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Network Proteins of Human Sortilin1, Its Expression and Targetability Using Lycopene [mdpi.com]

- 7. Analysis of Secreted Proteins Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 8. Proteome and Secretome Analysis Reveals Differential Post-transcriptional Regulation of Toll-like Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sortilin as a Regulator of Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sortilin enhances secretion of apolipoprotein(a) through effects on apolipoprotein B secretion and promotes uptake of lipoprotein(a) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 12. journals.biologists.com [journals.biologists.com]

Application Notes & Protocols: Methodology for a Sortilin-1 Hypersensitive Genetic Screen

Introduction

Sortilin-1 (SORT1) is a multifunctional type I membrane glycoprotein belonging to the vacuolar protein sorting 10 protein (Vps10p) domain receptor family.[1] It plays a critical role in cellular protein trafficking, shuttling a wide variety of protein ligands between the trans-Golgi network, endosomes, lysosomes, and the plasma membrane.[1][2] Due to its involvement in numerous physiological processes, including lipid metabolism and neuronal development, and its dysregulation in diseases like cancer and Alzheimer's, SORT1 has emerged as a significant target for therapeutic development.[1][2][3] Notably, its high expression on the surface of many cancer cells and its rapid internalization make it an attractive target for peptide-drug conjugates (PDCs) designed to deliver cytotoxic payloads specifically to tumor cells.[4][5]

A hypersensitive genetic screen is a powerful, unbiased approach to identify genes whose loss-of-function sensitizes cells to a specific treatment. By performing a genome-wide CRISPR-Cas9 based screen, researchers can uncover novel genetic interactions, identify synergistic drug targets, and elucidate mechanisms of drug resistance or sensitivity.

This document provides a detailed methodology for conducting a Sortilin-1 hypersensitive genetic screen. The primary application is to identify gene knockouts that enhance the cytotoxic effects of a SORT1-targeting therapeutic, such as a PDC. This approach is invaluable for drug development professionals seeking to discover combination therapies and for researchers investigating the cellular pathways that modulate SORT1 function.

Signaling Pathways and Experimental Logic

To understand the basis of the screen, it is essential to visualize the trafficking role of Sortilin-1 and the logical workflow of the experiment.

References

- 1. Sortilin 1 - Wikipedia [en.wikipedia.org]

- 2. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. Targeting SORT1 To Unlock The Potential Of PeptideDrug Conjugates in Oncology [drugdiscoveryonline.com]

Application Notes and Protocols for Immunofluorescence Microscopy of Sortin1-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sortin1 is a small molecule that has been identified as an inhibitor of vacuolar protein sorting in yeast and plants. It is believed to target the Vps10p domain of sorting receptors, which are responsible for recognizing and trafficking specific proteins to the vacuole (in yeast and plants) or the lysosome (in mammals). The mammalian homolog of the Vps10p-domain containing receptor is Sortilin (SORT1), a type I transmembrane protein involved in a multitude of cellular processes including protein trafficking, signaling, and degradation.[1] Due to its role in various diseases, including cardiovascular and neurodegenerative disorders, Sortilin is an attractive target for drug development.[2]

These application notes provide a detailed protocol for the immunofluorescence microscopy of mammalian cells treated with a Sortilin inhibitor, using AF38469 as a representative compound, which, like this compound, targets Sortilin.[3][4][5][6][7] The protocol allows for the visualization and quantification of changes in the subcellular localization of Sortilin and its cargo proteins, providing insights into the efficacy and mechanism of action of such inhibitors.

Mechanism of Action of Sortilin Inhibitors

Sortilin is primarily localized in the trans-Golgi network (TGN) and endosomes, where it binds to its cargo proteins and directs their transport to lysosomes for degradation or to other cellular compartments.[8] Sortilin inhibitors, such as this compound and AF38469, are thought to bind to the Vps10p domain of Sortilin, thereby preventing the binding of its natural ligands.[3] This inhibition is expected to disrupt the normal trafficking of Sortilin and its cargo, leading to their mislocalization. For instance, a cargo protein that is normally transported to the lysosome might be secreted from the cell or accumulate in other compartments.

Experimental Protocols

Cell Culture and Treatment with Sortilin Inhibitor

A detailed protocol for the culture of mammalian cells and their treatment with a Sortilin inhibitor is provided below. This protocol can be adapted for various adherent cell lines.

| Parameter | Recommendation |

| Cell Line | HeLa, HEK293, or other suitable adherent mammalian cell line |

| Culture Medium | DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin |

| Culture Conditions | 37°C, 5% CO2 in a humidified incubator |

| Seeding Density | Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment. |

| Sortilin Inhibitor | AF38469 (as a representative inhibitor) |

| Inhibitor Concentration | 40 nM (as a starting point, may require optimization)[4] |

| Treatment Duration | 90 minutes (may require optimization)[4] |

| Control | Vehicle control (e.g., DMSO) at the same final concentration as the inhibitor-treated cells. |

Procedure:

-

One day before the experiment, seed the cells on sterile glass coverslips placed in a 24-well plate.

-

On the day of the experiment, when the cells have reached 70-80% confluency, prepare the working solution of the Sortilin inhibitor (e.g., AF38469) and the vehicle control in fresh culture medium.

-

Aspirate the old medium from the wells and wash the cells once with sterile PBS.

-

Add the medium containing the Sortilin inhibitor or the vehicle control to the respective wells.

-

Incubate the cells for the desired duration (e.g., 90 minutes) at 37°C and 5% CO2.

-

Proceed immediately to the immunofluorescence staining protocol.

Immunofluorescence Staining Protocol

This protocol outlines the steps for fixing, permeabilizing, and staining the cells for immunofluorescence microscopy.[9][10][11][12][13]

Reagents and Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking Buffer (e.g., 1% BSA in PBST)

-

Primary antibodies (e.g., anti-Sortilin, anti-cargo protein)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Fixation:

-

After treatment, aspirate the medium and wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies against Sortilin and its cargo protein in Blocking Buffer to their recommended concentrations.

-

Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

The next day, wash the cells three times with PBST (PBS + 0.1% Tween-20) for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBST for 5 minutes each, protected from light.

-

Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium.

-

Seal the edges of the coverslips with nail polish and let them dry.

-

-

Imaging:

-

Image the slides using a confocal or widefield fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

-

Data Presentation

Quantitative Analysis of Protein Colocalization

To quantify the effect of the Sortilin inhibitor on protein trafficking, the colocalization between Sortilin and a known cargo protein can be measured using image analysis software (e.g., ImageJ with the Coloc 2 plugin). The Pearson's Correlation Coefficient (PCC) is a common metric for quantifying colocalization, with values ranging from +1 (perfect correlation) to -1 (perfect anti-correlation), and 0 indicating no correlation.

Table 1: Expected Quantitative Analysis of Sortilin and Cargo Protein Colocalization

| Treatment | Pearson's Correlation Coefficient (PCC) of Sortilin and Cargo Protein (Mean ± SD) | p-value (vs. Vehicle Control) |

| Vehicle Control | 0.75 ± 0.08 | - |

| Sortilin Inhibitor (40 nM) | 0.32 ± 0.11 | < 0.01 |

This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the cell line, cargo protein, and experimental conditions.

Visualizations

Signaling and Trafficking Pathways

Caption: Sortilin-mediated protein trafficking pathway.

Experimental Workflow

Caption: Immunofluorescence experimental workflow.

Logical Relationship of Sortilin Inhibition

Caption: Logical flow of Sortilin inhibition.

References

- 1. Sortilin associates with Trk receptors to enhance anterograde transport and signaling by neurotrophins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.usf.edu [research.usf.edu]

- 3. Toxoplasma sortilin interacts with secretory proteins and it is critical for parasite proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. battendiseasenews.com [battendiseasenews.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 10. oldresearch.unityhealth.to [oldresearch.unityhealth.to]

- 11. docs.abcam.com [docs.abcam.com]

- 12. biotium.com [biotium.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Application Notes and Protocols for Pulse-Chase Analysis of Protein Secretion with Sortin1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulse-chase analysis is a powerful technique to elucidate the dynamics of protein trafficking and secretion. This method allows for the temporal tracking of a cohort of newly synthesized proteins through the secretory pathway. When combined with molecular tools targeting specific sorting factors, such as the transmembrane receptor Sortin1, pulse-chase analysis can reveal the mechanisms governing protein cargo selection and export from the cell.

This compound is a key player in the sorting of various proteins, including neurotrophins and enzymes, at the trans-Golgi network (TGN). It functions by recognizing specific motifs on cargo proteins and directing them into appropriate transport vesicles destined for secretion or other cellular compartments. Dysregulation of this compound function has been implicated in various diseases, making it an attractive target for therapeutic intervention.

These application notes provide a detailed protocol for performing a pulse-chase analysis to investigate the role of this compound in protein secretion. The accompanying data and diagrams illustrate the expected outcomes and the underlying molecular mechanisms.

Data Presentation

The following table summarizes quantitative data from a study investigating the effect of this compound on the secretion of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival and plasticity. The study utilized a truncated form of this compound (tSort), which lacks the cytoplasmic tail and acts as a dominant-negative by competing for ligand binding, and siRNA to knockdown endogenous this compound expression.

| Experimental Condition | Protein Analyzed | Secretion Pathway | % Change in Secretion (Mean ± SEM) | Reference |

| Expression of truncated this compound (tSort) | BDNF | Constitutive | +20% ± 8% | [Chen et al., 2005][1][2] |

| Expression of truncated this compound (tSort) | BDNF | Regulated | - | [Chen et al., 2005][1][2] |

| This compound siRNA knockdown | BDNF | Constitutive | +20% ± 8% | [Chen et al., 2005][1][2] |

| This compound siRNA knockdown | BDNF | Regulated | -45% ± 8% | [Chen et al., 2005][1][2] |

Table 1: Effect of this compound Inhibition on BDNF Secretion. Data from Chen et al., 2005, showing the percentage change in constitutive and regulated secretion of BDNF upon interference with this compound function in primary neurons. A positive percentage change indicates an increase in secretion, while a negative value indicates a decrease.

Experimental Protocols

This protocol outlines a general procedure for a radioactive pulse-chase experiment to monitor the secretion of a protein of interest and assess the impact of this compound.

Materials

-

Cell Culture: Mammalian cells expressing the protein of interest and, if applicable, modified this compound constructs (e.g., wild-type, truncated, or knockout).

-

Media and Reagents:

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Starvation medium: Methionine/Cysteine-free DMEM

-

Pulse medium: Starvation medium containing [³⁵S]-Methionine/Cysteine (e.g., EasyTag™ EXPRESS³⁵S Protein Labeling Mix)

-

Chase medium: Complete growth medium supplemented with excess unlabeled methionine and cysteine (e.g., 2 mM each).

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors.

-

Antibody specific to the protein of interest for immunoprecipitation.

-

Protein A/G agarose beads.

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO₂)

-

Water bath or heat block

-

Microcentrifuge

-

SDS-PAGE equipment

-

Phosphorimager or autoradiography supplies

-

Protocol

-

Cell Preparation:

-

Plate cells to be 70-80% confluent on the day of the experiment. For suspension cells, ensure they are in the logarithmic growth phase.

-

-

Starvation:

-

Aspirate the growth medium and wash the cells twice with pre-warmed PBS.

-

Add pre-warmed starvation medium to the cells and incubate for 30-60 minutes at 37°C. This step depletes the intracellular pool of unlabeled methionine and cysteine, increasing the efficiency of radioactive labeling.

-

-

Pulse Labeling:

-

Aspirate the starvation medium.

-

Add pre-warmed pulse medium containing 100-250 µCi/mL of [³⁵S]-Methionine/Cysteine. The exact amount may need to be optimized depending on the cell type and protein expression level.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C. This "pulse" labels the cohort of newly synthesized proteins.

-

-

Chase:

-

Aspirate the pulse medium.

-

Wash the cells once with pre-warmed PBS.

-

Add pre-warmed chase medium. This is time point zero (t=0) of the chase.

-

Incubate the cells at 37°C and collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Sample Collection:

-

At each time point, collect the culture medium (supernatant) and lyse the cells.

-

Medium: Transfer the medium to a fresh tube and centrifuge to remove any detached cells. Store the supernatant at -80°C. This fraction contains the secreted proteins.

-

Cells: Wash the cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. The supernatant is the cell lysate containing intracellular proteins.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates and culture media by incubating with protein A/G agarose beads for 30-60 minutes at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the primary antibody specific to the protein of interest to the pre-cleared lysate or medium. Incubate overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash them several times with ice-cold lysis buffer.

-

-

Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or X-ray film for autoradiography.

-

Quantify the band intensities using densitometry software. The amount of secreted protein at each time point can be expressed as a percentage of the total labeled protein (intracellular + secreted) at the beginning of the chase.

-

Visualizations

Experimental Workflow

Caption: Workflow of a pulse-chase experiment to analyze protein secretion.

Signaling Pathway: this compound-Mediated Protein Secretion

Caption: this compound-mediated sorting of secretory cargo at the trans-Golgi network.

References

Troubleshooting & Optimization

Troubleshooting Sortin1: A Technical Guide to Solubility and Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Sortin1. The following information addresses common challenges related to the solubility and stability of this small molecule inhibitor in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] It has a documented solubility of up to 10 mM in DMSO.

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is crucial to maintain the integrity of this compound. Recommended storage conditions are summarized in the table below.

| Form | Storage Temperature | Shelf Life |

| Solid Powder | -20°C | Up to 12 months |

| Solid Powder | 4°C | Up to 6 months |

| In DMSO | -80°C | Up to 2 years |

| In DMSO | -20°C | Up to 1 year |

| Table 1: Recommended Storage Conditions for this compound. [1][2] |

Q3: I observed precipitation after diluting my this compound DMSO stock into aqueous cell culture medium. What could be the cause and how can I prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules dissolved in DMSO.[3][4] The primary cause is the low aqueous solubility of the compound. When the DMSO stock is added to the medium, the local concentration of this compound may exceed its solubility limit in the mixed solvent system, leading to the formation of a precipitate.

To prevent this, consider the following strategies:

-

Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium to minimize solvent-induced toxicity and solubility issues.[3]

-

Increase the volume of the final solution: Diluting the stock solution into a larger volume of media can help keep the final concentration of this compound below its solubility threshold.

-

Stepwise dilution: Instead of a single dilution, try a serial dilution approach.

-

Gentle warming and mixing: Briefly warming the medium to 37°C and ensuring thorough mixing during the addition of the this compound stock can aid in dissolution.

-

Ultrasonication: In some cases, brief ultrasonication of the final working solution can help to redissolve small precipitates.[3]

Troubleshooting Guide: Precipitation in Media

If you encounter precipitation of this compound in your experimental media, follow this troubleshooting workflow:

Caption: A flowchart for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder (MW: 441.44 g/mol )

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 4.41 mg of this compound.

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Objective: To prepare a working solution of this compound in cell culture medium while minimizing the risk of precipitation.

Procedure:

-

Pre-warm the required volume of cell culture medium to 37°C.

-

Calculate the volume of this compound DMSO stock needed to achieve the desired final concentration. Ensure the final DMSO concentration will be below 0.5%.

-

While gently vortexing or swirling the pre-warmed medium, add the calculated volume of this compound stock solution dropwise.

-

Continue to mix the solution for a few minutes to ensure homogeneity.

-

Visually inspect the medium for any signs of precipitation. If a slight precipitate is observed, brief sonication may be attempted.

-

Use the freshly prepared this compound-containing medium for your experiment immediately.

This compound Stability and Potential Degradation

While specific degradation pathways for this compound in cell culture media have not been extensively documented, small molecules can be susceptible to hydrolysis or oxidation under physiological conditions (37°C, aqueous environment). It is known that this compound is well-tolerated by Arabidopsis cells at a concentration of 57 µM for at least 16 hours, suggesting reasonable short-term stability.[5]

The following diagram illustrates a hypothetical degradation pathway, which serves as a conceptual framework for considering potential stability issues.

Caption: A conceptual diagram of potential this compound degradation pathways.